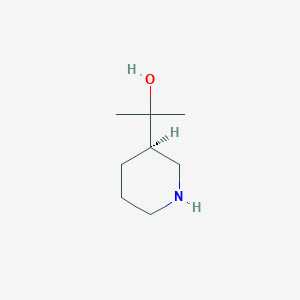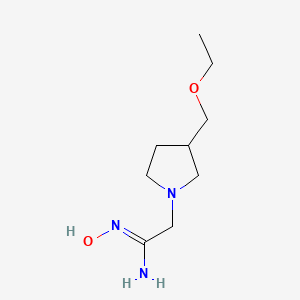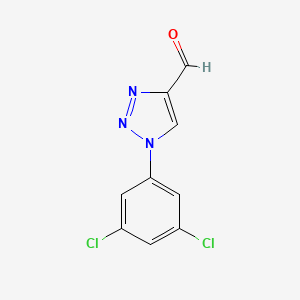
1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group and a carbaldehyde functional group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorophenylhydrazine with an appropriate aldehyde under acidic conditions to form the corresponding hydrazone. This hydrazone is then cyclized using a suitable cyclizing agent, such as sodium nitrite, to yield the desired triazole compound .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a dichlorophenyl group but has a different heterocyclic core, leading to distinct chemical and biological properties.
3,5-dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar dichlorophenyl group but differs in its functional groups and overall structure, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
916150-98-6 |
|---|---|
Molekularformel |
C9H5Cl2N3O |
Molekulargewicht |
242.06 g/mol |
IUPAC-Name |
1-(3,5-dichlorophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H5Cl2N3O/c10-6-1-7(11)3-9(2-6)14-4-8(5-15)12-13-14/h1-5H |
InChI-Schlüssel |
VQRJCEPGTFVRRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



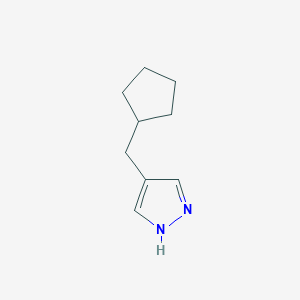
![(R)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13326128.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide](/img/structure/B13326129.png)
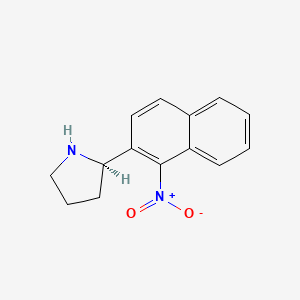
![Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B13326142.png)
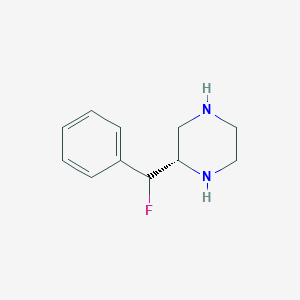
![2-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B13326148.png)

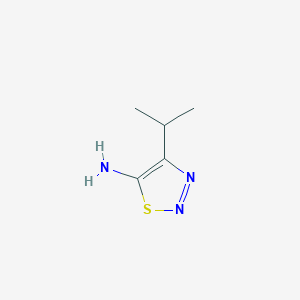
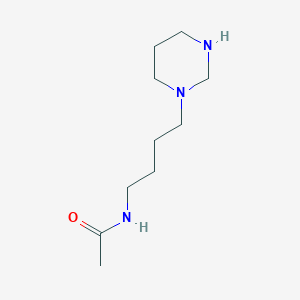
![2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326173.png)
